1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane
Overview
Description
1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane is an organic compound characterized by the presence of multiple fluorine atoms and phenyl groups. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane typically involves the reaction of tetrafluoroethylene with 4-fluorophenyl derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The process includes steps such as purification and isolation to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions: 1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can alter the oxidation state of the compound, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as halogens or nucleophiles in the presence of a catalyst.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: May involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.
Scientific Research Applications
1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its stability and unique properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane involves its interaction with molecular targets and pathways within a system. The compound’s fluorine atoms play a crucial role in its reactivity and interactions. These interactions can influence various biochemical pathways, leading to specific effects depending on the context of its use.
Comparison with Similar Compounds
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane: Another fluorinated compound with similar properties but different structural features.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Known for its use in various industrial applications due to its stability and reactivity.
Uniqueness: 1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane is unique due to its specific arrangement of fluorine atoms and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-fluoro-4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6/c15-11-5-1-9(2-6-11)13(17,18)14(19,20)10-3-7-12(16)8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIWSXHEGSCIOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457720 | |
Record name | 1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(4-fluorobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4100-99-6 | |
Record name | 1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(4-fluorobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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